N-[4-(phenylsulfamoyl)phenyl]acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(phenylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-11(17)15-12-7-9-14(10-8-12)20(18,19)16-13-5-3-2-4-6-13/h2-10,16H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPQDWYHZBUJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354353 | |
| Record name | N-[4-(phenylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080-33-3 | |
| Record name | N-[4-(phenylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETAMIDOBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of N 4 Phenylsulfamoyl Phenyl Acetamide
Established Synthetic Routes to N-[4-(phenylsulfamoyl)phenyl]acetamide Core Structure
Several methods have been developed for the synthesis of the this compound core structure, each with its own advantages and applications.
Acetylation of 4-aminobenzenesulfonamide with Acetic Anhydride (B1165640)
One common method involves the acetylation of 4-aminobenzenesulfonamide. While direct reaction with acetic anhydride can be employed, a more controlled synthesis often involves protecting the amine group of a precursor before subsequent reactions. For instance, in the synthesis of related sulfonamides, acetyl chloride is reacted with sulfanilamide (B372717) in pyridine (B92270). researchgate.net The reaction mixture is stirred under anhydrous conditions to yield the acetylated product. researchgate.net This acetylation step is crucial for modifying the properties of the final compound.
Reaction of 4-acetamidobenzenesulfonyl Chloride with Phenylamine
A widely used and versatile method for constructing the this compound scaffold is the reaction of 4-acetamidobenzenesulfonyl chloride with phenylamine (aniline). nih.govscholarsresearchlibrary.com This reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or dimethylformamide (DMF), often in the presence of a base like sodium carbonate or pyridine to neutralize the hydrochloric acid formed during the reaction. nih.govscholarsresearchlibrary.com
The general procedure involves adding 4-acetamidobenzenesulfonyl chloride to a stirred mixture of phenylamine and the base at room temperature. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product is isolated through extraction and purification, often by recrystallization. scholarsresearchlibrary.com This method has been successfully used to synthesize a variety of N-substituted 4-acetamidobenzenesulfonamides with yields ranging from 66% to 86%. nih.gov
| Reactants | Reagents | Solvent | Conditions | Product | Yield |
| 4-acetamidobenzenesulfonyl chloride, Phenylamine | Sodium Carbonate | Dichloromethane | Room Temperature | This compound | 66-86% nih.gov |
| 4-acetamidobenzenesulfonyl chloride, Phenylamine | Pyridine | DMF | Room Temperature, then heat | This compound | - |
Sequential Synthesis via Sulfonyl Chloride Reaction, Nitro Reduction, and Acylation
A multi-step sequential synthesis offers another route to this compound. This process typically begins with the nitration of a suitable aromatic precursor, followed by reduction of the nitro group to an amine, and finally, acylation.
For example, a related synthesis involves the preparation of 4-(4-nitrophenoxy)aniline (B1222501) from 4-aminophenol (B1666318) and 4-nitrofluorobenzene. nih.gov The resulting nitro compound is then acetylated using acetyl chloride in the presence of a base like triethylamine. nih.gov A similar strategy could be envisioned where a nitro-substituted sulfonyl chloride is first reacted with an amine, followed by reduction of the nitro group and subsequent acetylation. The reduction of an aromatic nitro group is often accomplished using reagents like tin and hydrochloric acid. wisc.edu
This sequential approach allows for the introduction of various functional groups at different stages of the synthesis, providing a high degree of molecular diversity.
Copper-Catalyzed Sulfonamide Formation from Sodium Aryl Sulfinates and Amines
A more recent and greener approach to sulfonamide synthesis involves a copper-catalyzed coupling reaction between sodium aryl sulfinates and amines. polyu.edu.hk This method utilizes inexpensive and stable starting materials and can be performed in environmentally friendly solvents. polyu.edu.hk
In a typical procedure, sodium 4-acetamidobenzenesulfinate and an aniline (B41778) are reacted in the presence of a copper catalyst and an oxidant. polyu.edu.hk This one-step synthesis has been shown to be effective for a variety of substituted arylamines, producing the corresponding sulfonamides in good to excellent yields. polyu.edu.hk For example, the reaction of sodium 4-acetamidobenzenesulfinate with aniline under optimized conditions yielded this compound in 88% yield. polyu.edu.hk
| Reactants | Catalyst | Oxidant | Solvent | Product | Yield |
| Sodium 4-acetamidobenzenesulfinate, Aniline | Copper salt | Persulfate | Sulfolane or other green solvents | This compound | 88% polyu.edu.hk |
General Procedures for Acetamidosulfonamide Derivative Synthesis
The synthesis of acetamidosulfonamide derivatives often follows a general and adaptable procedure. A common starting material is 4-acetamidobenzenesulfonyl chloride, which can be prepared by the chlorosulfonation of acetanilide (B955). scholarsresearchlibrary.comglobalresearchonline.net It's important to use acetanilide instead of aniline for this step to prevent unwanted reactions with the amino group. chegg.com
The synthesized 4-acetamidobenzenesulfonyl chloride is then reacted with a diverse range of primary or secondary amines in the presence of a base. nih.govresearchgate.net This reaction is typically performed in a solvent like dichloromethane at room temperature. nih.govresearchgate.net The versatility of this method allows for the creation of a large library of acetamidosulfonamide derivatives by simply varying the amine component. nih.govresearchgate.net The final products are usually purified by column chromatography or recrystallization. nih.govscholarsresearchlibrary.com
Derivatization Strategies of the this compound Scaffold
The this compound scaffold possesses several sites that can be chemically modified to generate a diverse range of derivatives. These modifications can be used to explore structure-activity relationships and develop new compounds with specific properties.
Key derivatization strategies include:
Modification of the Phenyl Ring (A-ring): The phenyl ring derived from phenylamine can be substituted with various functional groups. Syntheses starting with substituted anilines allow for the introduction of electron-donating or electron-withdrawing groups, which can influence the electronic properties and biological activity of the molecule. For example, derivatives with chloro or hydroxy groups on this phenyl ring have been reported. sigmaaldrich.comsigmaaldrich.com
Modification of the Acetamido Group: The acetyl group can be replaced with other acyl groups by using different acylating agents during the synthesis. This allows for the introduction of longer alkyl chains or other functionalized acyl moieties.
Modification of the Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen can be substituted. For instance, N-alkylation can be achieved by reacting the sulfonamide with a suitable alkyl halide. This leads to the formation of tertiary sulfonamides.
Deacetylation and Further Functionalization: The acetyl group can be removed through hydrolysis, typically under acidic conditions, to yield the corresponding 4-aminobenzenesulfonamide derivative. scholarsresearchlibrary.com This free amino group can then serve as a handle for further functionalization, such as reaction with other molecules to form larger conjugates. scholarsresearchlibrary.com
These derivatization strategies provide a powerful toolkit for medicinal chemists to systematically modify the this compound structure and investigate its potential applications.
Modification at the Sulfamoyl Nitrogen (N-substitution)
The nitrogen atom of the sulfamoyl group (–SO₂NH–) is a key site for synthetic alteration. N-substitution is commonly achieved by reacting 4-acetamidobenzenesulfonyl chloride with a variety of primary or secondary amines. This reaction typically proceeds in a basic aqueous medium, with the pH controlled to facilitate the nucleophilic attack of the amine on the sulfonyl chloride. nih.govresearchgate.net
One general synthetic approach involves suspending various alkyl, aralkyl, or aryl amines in water, adjusting the pH to 10 with an aqueous solution of sodium carbonate, and then slowly adding 4-acetamidobenzenesulfonyl chloride at a low temperature (0–5°C). researchgate.net The reaction mixture is stirred for several hours at room temperature. researchgate.net Subsequent acidification precipitates the N-substituted product, which can then be purified by recrystallization. researchgate.net For example, the reaction of 4-acetamidobenzenesulfonyl chloride with benzylamine (B48309) under these conditions yields N-[4-(benzylsulfamoyl)phenyl]acetamide. nih.gov
Another method for N-alkylation or N-aralkylation involves the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF). jcsp.org.pkresearchgate.net In this procedure, the parent sulfonamide is first deprotonated by NaH to form a more nucleophilic sodium salt, which is then reacted with an appropriate electrophile (e.g., an alkyl or aralkyl halide). jcsp.org.pkresearchgate.net This method was used to synthesize a series of N-alkyl/aralkyl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide. jcsp.org.pkresearchgate.net
Acylation at the sulfamoyl nitrogen can also be performed. For instance, reacting N-(4-sulfamoylphenyl)acetamide with acetyl chloride in pyridine can lead to the formation of N-[4-(acetylsulfamoyl)phenyl]acetamide. researchgate.netnih.gov
Table 1: Examples of N-Substituted Derivatives of this compound and Their Synthetic Methods
| Substituent | Reagents and Conditions | Resulting Compound | Reference |
|---|---|---|---|
| Phenyl | Aniline, aq. Na₂CO₃ (pH 10), 0-5°C to RT | N-[4-(N-Phenylsulfamoyl)phenyl]acetamide | researchgate.net |
| Benzyl | Benzylamine, aq. Na₂CO₃ (pH 8), RT | N-[4-(Benzylsulfamoyl)phenyl]acetamide | nih.gov |
| Propyl | Propylamine hydrochloride, aq. Na₂CO₃ (pH 8-10), RT | N-[4-(Propylsulfamoyl)phenyl]acetamide | nih.gov |
| Cyclohexyl | Cyclohexylamine, aq. Na₂CO₃ (pH 8), RT | N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide | nih.gov |
| Alkyl/Aralkyl | Alkyl/Aralkyl halide, NaH, DMF | N-Alkyl/Aralkyl-N-[4-(phenylsulfamoyl)phenyl]acetamide derivatives | jcsp.org.pkresearchgate.net |
Substituent Effects on Phenyl Ring Moieties
The synthesis of these derivatives generally follows the same fundamental reaction between a substituted 4-acetamidobenzenesulfonyl chloride and a substituted aniline, or vice versa. For example, reacting 4-(acetylamino)benzenesulfonyl chloride with 4-methylaniline in a basic aqueous solution yields N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide. nih.gov
The presence of substituents affects the molecular geometry. In N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, the molecule adopts a twisted, U-shaped conformation, with a dihedral angle of 67.03 (10)° between the two benzene (B151609) rings. nih.gov In contrast, N-[4-(benzylsulfamoyl)phenyl]acetamide exhibits a folded conformation where the benzene rings are closer and more parallel, with a dihedral angle of 24.37 (10)°. nih.govresearchgate.net The acetamide (B32628) group tends to be nearly coplanar with the benzene ring to which it is attached. nih.govnih.govresearchgate.net
Substituents also influence the intermolecular interactions in the solid state. The crystal packing of these derivatives is often dominated by N–H···O hydrogen bonds, leading to the formation of complex supramolecular structures like chains, layers, and tubular arrays. nih.govnih.govnih.govresearchgate.net
Table 2: Influence of Phenyl Ring Substitution on Molecular Conformation
| Compound | Substituent | Dihedral Angle Between Phenyl Rings | Key Structural Features | Reference |
|---|---|---|---|---|
| N-[4-(Benzylsulfamoyl)phenyl]acetamide | Benzyl group on sulfamoyl nitrogen | 24.37 (10)° | Folded conformation | nih.govresearchgate.netresearchgate.net |
| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | Methyl group on the N-phenyl ring | 67.03 (10)° | Twisted U-shaped conformation | nih.gov |
| N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide | Cyclohexyl group on sulfamoyl nitrogen | 64.76 (20)° | Cyclohexyl ring in chair conformation | nih.gov |
Incorporation into Polycyclic and Heterocyclic Systems
The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and heterocyclic structures. These transformations often involve reactions that form new rings by engaging the existing functional groups.
One common strategy involves the modification of the acetamide group or the phenyl rings to introduce reactive sites suitable for cyclization. For example, derivatives of N-phenylacetamide can be used to synthesize thiazole-containing compounds. nih.gov This multi-step synthesis can start from p-phenylenediamine, proceeding through protection, amide formation, and deprotection to yield a 4-amino-N-phenylacetamide intermediate. nih.gov This intermediate is then converted to an isothiocyanate, followed by transformation into a thiourea, which is finally condensed with an α-halocarbonyl compound to form the target thiazole (B1198619) derivative. nih.gov
Another example involves the synthesis of N-(2,3-dihydrobenzo nih.govresearchgate.netdioxin-6-yl)-4-acetamidobenzenesulfonamide, which incorporates a benzodioxane moiety. This is achieved by reacting N-2,3-dihydrobenzo nih.govresearchgate.netdioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride. researchgate.net
The amino group, which can be generated by reduction of a nitro group or hydrolysis of the acetamide, provides a key handle for cyclization reactions to form various heterocyclic systems.
Chemical Reactions and Reactivity Profiles
The reactivity of this compound is characterized by the chemical behavior of its constituent functional groups: the acetamide, the sulfonamide, and the aromatic rings.
Oxidation Reactions
The this compound molecule contains several sites susceptible to oxidation. The sulfur atom in the sulfonamide group is already in a high oxidation state (+6) and is generally stable to further oxidation. However, the phenyl rings and the acetamide group can undergo oxidative transformations. Strong oxidizing agents can potentially lead to the formation of sulfonic acid derivatives. Furthermore, metabolic studies, which can provide insights into chemical reactivity, show that aromatic hydroxylation is a possible oxidative pathway for related sulfonamide structures.
Reduction Reactions
The functional groups within this compound are susceptible to reduction under various conditions. The sulfonamide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride.
A more common and synthetically useful reduction involves the nitro group in derivatives such as N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide. ebi.ac.uk The nitro group can be selectively reduced to an amino group using standard methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation is valuable as it introduces a nucleophilic amino group, yielding N-[4-[(4-aminophenyl)sulfonyl]phenyl]-, which can be used for further synthetic elaborations. nist.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution can occur at several positions in the molecule. The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, 4-amino-N-phenylbenzenesulfonamide. This hydrolysis is a common transformation for acetanilide derivatives.
The sulfonamide linkage itself is generally robust but can be cleaved under specific, often harsh, conditions. More relevant are the nucleophilic substitution reactions on the aromatic rings, particularly if they are activated by appropriate substituents. For instance, a nitro-substituted phenyl ring can undergo nucleophilic aromatic substitution where the nitro group is displaced by a suitable nucleophile.
Coupling Reactions for Complex Molecule Formation
The structural framework of this compound, which features both acetamide and sulfonamide moieties, presents multiple sites for modification through cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecules by forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. While specific studies on this compound are not prevalent, the extensive research on palladium- and copper-catalyzed coupling reactions of N-arylsulfonamides and anilides provides a strong basis for predicting its reactivity.
Palladium-catalyzed cross-coupling reactions are a powerful tool for N-arylation. An efficient method for the intermolecular N-arylation of sulfonamides with aryl chlorides has been developed using palladium catalysis under microwave irradiation, achieving moderate to good yields in a very short reaction time. nih.gov Similarly, palladium catalysts, when paired with specialized ligands like tBuXPhos, can effectively couple aryl halides with sulfinamides, a related class of compounds. organic-chemistry.org These methods suggest that the sulfonamide nitrogen in this compound could serve as a nucleophile in coupling with various aryl halides to generate more complex triarylamine derivatives. The choice of ligand, base, and solvent system is crucial for achieving high efficiency and can be tailored to the specific substrates. organic-chemistry.org
Copper-catalyzed coupling reactions, particularly the Ullmann condensation, offer a complementary and often more cost-effective approach. Modern advancements using diamine ligands allow these reactions to proceed under significantly milder conditions than historical methods. nih.gov Recent developments have even enabled the copper-catalyzed cross-coupling of anilines with aryl bromides at room temperature, utilizing a 6-hydroxy picolinhydrazide ligand in a methanol/ethanol solvent mixture. chemrxiv.org Such mild conditions are highly desirable for complex molecules to avoid degradation. The acetamide nitrogen of this compound, being part of an aniline-like system, is a prime candidate for such copper-catalyzed N-arylation reactions. The trifluoroacetamido group, a related functional group, has been shown to participate in copper-catalyzed arylation, highlighting the potential for the acetamido group to be involved in similar transformations. beilstein-journals.orgnih.gov
The table below summarizes representative conditions for these coupling reactions based on methodologies applied to structurally similar sulfonamides and anilides.
| Catalyst System | Coupling Partners | Base | Solvent | Conditions | Key Findings | Reference |
| Palladium catalyst | Aryl chloride & Sulfonamide | Various | Various | 180-200°C, 10 min (Microwave) | Efficient intermolecular N-arylation with 32-85% isolated yields. | nih.gov |
| Pd₂(dba)₃ / tBuXPhos | Aryl halide & Sulfinamide | NaOH | Toluene / 5% H₂O | 90°C, 20 h | Water addition improves yields; electron-withdrawing groups on aryl halide promote the reaction. | organic-chemistry.org |
| CuI / Ligand | Aniline & Aryl bromide | K₃PO₄ | Toluene | 110°C | Diamine ligands enable milder conditions for the Goldberg reaction. | nih.gov |
| Copper / 6-hydroxy picolinhydrazide ligand | Aniline & Aryl bromide | Mild, compatible bases | Methanol / Ethanol | Room Temp | Achieves high catalytic activity and practicality for industrial applications. | chemrxiv.org |
These established synthetic strategies provide a clear roadmap for the derivatization of this compound, enabling its incorporation into larger, more complex molecular architectures for various research applications.
Intramolecular Carbene C-H Insertion Reactions
Intramolecular carbene C-H insertion is a sophisticated and powerful strategy for synthesizing cyclic compounds, particularly nitrogen-containing heterocycles, by forming a new carbon-carbon bond at an unactivated C-H site. wikipedia.org This transformation typically involves the generation of a highly reactive carbene intermediate from a precursor, such as a diazo compound, which is then directed by a transition metal catalyst, most commonly rhodium or copper, to insert into a nearby C-H bond. nih.govcaltech.edu
While no studies have specifically utilized this compound in this context, highly relevant research on the intramolecular C-H insertion of 2-diazo-2-sulfamoylacetamides provides a detailed blueprint for its potential application. nih.gov In these model systems, a diazo group is installed on the carbon atom situated between the acetamide and sulfonamide carbonyl/sulfonyl groups. The subsequent metal-catalyzed decomposition of the diazo compound generates a carbene that can undergo intramolecular C-H insertion.
The research demonstrates a distinct chemoselectivity based on the substitution pattern of the amide and sulfonamide nitrogens. nih.gov
When the sulfonamide nitrogen bears aryl groups (e.g., N,N-diphenylsulfamoyl), the carbene preferentially undergoes a formal 1,5-C-H insertion into one of the N-phenyl rings of the sulfonamide. This reaction leads to the formation of a five-membered sultam, specifically a 1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide derivative. nih.gov
Conversely, when the acetamide nitrogen carries an aryl group (e.g., N-phenylacetamide), the C-H insertion favors the N-phenyl ring of the acetamide moiety. This pathway results in the synthesis of 3-sulfamoylindolin-2-one derivatives. nih.gov
Crucially, in competitive studies where both the amide and sulfonamide nitrogens bear aryl substituents, the C-H insertion occurs preferentially into the N-aryl ring of the acetamide group, indicating it is electronically more activated for this transformation than the N-aryl ring of the sulfonamide. nih.gov The choice of catalyst, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂) or various dirhodium catalysts, is critical for optimizing the yield and selectivity of these cyclization reactions. nih.govorganic-chemistry.org
The table below outlines the findings from these analogous systems, which can be extrapolated to predict the behavior of a diazo derivative of this compound.
| Substrate Type | Catalyst | Solvent | Conditions | Product Type | Key Findings | Reference |
| 2-Diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide | Cu(acac)₂ | Toluene | Reflux, 9 h | 1,3-Dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide | Aromatic 1,5-C-H insertion into the N-phenylsulfonamide ring occurs in 90% yield. | nih.gov |
| 2-Diazo-N-phenyl-2-(N,N-diethylsulfamoyl)acetamide | Rh₂(OAc)₄ | Toluene | Reflux | 3-(N,N-Diethylsulfamoyl)indolin-2-one | Aromatic 1,5-C-H insertion into the N-phenylacetamide ring is the favored pathway. | nih.gov |
| 2-Diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamide | Rh₂(OAc)₄ | Toluene | Reflux | 3-Sulfamoylindolin-2-one derivative | Intramolecular competition shows the N-aryl on the acetamide is more reactive than the N-aryl on the sulfonamide. | nih.gov |
This methodology represents a viable and elegant route for converting this compound into complex, fused heterocyclic systems, which are valuable scaffolds in medicinal chemistry and materials science.
Mechanistic and Biological Activity Studies of N 4 Phenylsulfamoyl Phenyl Acetamide and Its Derivatives
Molecular Target Identification and Interaction Mechanisms
Enzyme Inhibition Profiles
The sulfonamide group is a key pharmacophore that imparts a wide range of biological activities, primarily through enzyme inhibition. One of the classical mechanisms of action for sulfonamide-containing compounds is the inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folate synthesis in microorganisms. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, thereby halting the production of dihydrofolic acid and impeding bacterial growth.
Furthermore, the sulfonamide moiety (—SO₂NH₂) is a critical zinc-binding group (ZBG). This allows it to interact with and inhibit various metalloenzymes. The deprotonated sulfonamide nitrogen coordinates to the zinc ion (typically Zn²⁺) located in the active site of these enzymes, disrupting their catalytic activity. This mechanism is central to the inhibition of enzymes like carbonic anhydrases. The versatility of the sulfonamide scaffold allows for the synthesis of derivatives that can target a broad spectrum of enzymes, including proteases and kinases.
Research has been conducted on the α-chymotrypsin inhibitory potential of N-[4-(phenylsulfamoyl)phenyl]acetamide and its derivatives. In one study, a series of N-substituted sulfamoylacetamides were synthesized by reacting 4-acetamidobenzenesulfonyl chloride with various amines. These compounds, including the parent this compound, were subsequently screened for their activity against the α-Chymotrypsin enzyme. The findings from this research indicated that most of the synthesized compounds, including this compound, demonstrated moderate inhibitory activity against α-Chymotrypsin. sci-toys.comresearchgate.net
The study involved creating a series of derivatives to explore the structure-activity relationship. While the parent compound was found to be a moderate inhibitor, the specific inhibitory constants (Kᵢ) or IC₅₀ values were not detailed in the available literature.
Table 1: α-Chymotrypsin Inhibition by this compound Derivatives Specific IC₅₀ or Kᵢ data for this compound and its derivatives from the primary study are not publicly available in the reviewed literature. The compounds were characterized as "moderate enzyme inhibitors". sci-toys.comresearchgate.net
| Compound Name | Result |
| This compound | Moderate Inhibition |
| N-substituted derivatives | Moderate Inhibition |
The sulfonamide group is a well-established and potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The primary mechanism of inhibition involves the sulfonamide moiety acting as a zinc-binding group. Within the enzyme's active site, the sulfonamide nitrogen atom coordinates to the essential Zn²⁺ ion, displacing or preventing the binding of the catalytic water molecule (or hydroxide (B78521) ion), thereby blocking the enzyme's function.
Derivatives of benzenesulfonamide (B165840) are among the most studied classes of CA inhibitors. While direct inhibitory data for this compound on specific carbonic anhydrase isoforms is not extensively detailed in the surveyed literature, the presence of the 4-sulfamoylphenyl core strongly suggests potential activity. Studies on related N-phenylacetamide-benzenesulfonamide conjugates have shown potent inhibition against several human (h) CA isoforms, including hCA I, hCA II, and tumor-associated isoforms hCA IX and hCA XII. This indicates that the general structure of this compound is conducive to CA inhibition.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and represents a therapeutic target for certain cancers and autoimmune diseases. While various sulfonamide-containing compounds have been investigated as potential DHODH inhibitors, specific studies focusing on the inhibitory activity of this compound against DHODH are not prominent in the existing scientific literature. Research into novel DHODH inhibitors has identified other classes of sulfonamides, such as N-Phenyl ureidobenzenesulfonates, which have shown potent inhibitory activity. However, a direct link or activity data for this compound itself has not been established in the reviewed reports.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a significant target for anticancer drug development. The inhibition of EGFR's kinase activity can block downstream signaling pathways involved in cell proliferation and survival. Sulfonamide-based compounds have been explored as potential EGFR inhibitors. The general mechanism for these inhibitors involves binding to the ATP-binding site within the kinase domain of EGFR, preventing the phosphorylation of tyrosine residues and subsequent signal transduction.
While numerous sulfonamide derivatives have been designed and synthesized to target EGFR, there is a lack of specific research findings or data on the direct inhibitory effects of this compound on EGFR in the available literature. Studies tend to focus on more complex, specifically designed sulfonamide structures to achieve high potency and selectivity for the EGFR kinase domain.
IDO1 Inhibition
Research into the therapeutic potential of this compound and its derivatives has explored their activity as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. Its role in immune tolerance, particularly in the context of tumors, has made it a significant target for cancer immunotherapy.
While direct and extensive studies on this compound as an IDO1 inhibitor are not widely published, the broader class of sulfonamide-containing compounds has been investigated for this activity. The structural motif of a sulfonamide linked to aromatic rings is a feature present in known IDO1 inhibitors. The investigation of such compounds aims to modulate the immune response by preventing the depletion of tryptophan and the accumulation of kynurenine, which can suppress T-cell proliferation and promote an immunosuppressive tumor microenvironment.
p38α MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Specifically, p38α MAP kinase is a key mediator in the inflammatory process, making it a target for the development of anti-inflammatory drugs.
Some kinase inhibitors have been shown to not only block the active site of p38α but also to promote its inactivation through dephosphorylation of the activation loop. nih.gov These dual-action inhibitors can trap the activation loop in a conformation that makes it more accessible to phosphatases, such as WIP1. nih.gov This mechanism offers a two-pronged approach to downregulating the kinase's activity. While specific studies on this compound as a p38α MAP kinase inhibitor are not detailed in the provided results, the general class of sulfonamide-containing molecules has been explored for kinase inhibitory activity.
Human Norovirus RNA-Dependent RNA Polymerase (RdRp) Inhibition
Human noroviruses are a leading cause of acute gastroenteritis worldwide, and currently, there are no approved antiviral therapies or vaccines. bohrium.comnih.gov The viral RNA-dependent RNA polymerase (RdRp) is essential for the replication and transcription of the norovirus genome, making it a prime target for antiviral drug development. bohrium.comnih.govmdpi.com
High-throughput screening has identified several small-molecule inhibitors of norovirus RdRp. nih.gov Among the scaffolds identified are phenylthiazole carboxamides and pyrazole (B372694) acetamides, which have shown inhibitory activity in the low micromolar range. nih.gov For instance, the most potent compounds from one screen, a phenylthiazole carboxamide (NIC02) and a pyrazole acetamide (B32628) (NIC04), inhibited the GII.4 NoV RdRp with IC₅₀ values of 5.0 and 5.5 μM, respectively. nih.gov These non-nucleoside inhibitors represent promising starting points for the rational design of effective anti-norovirus agents. nih.govnih.gov
Further research has explored other non-nucleoside inhibitors, such as naphthalene (B1677914) di-sulfonates, which have demonstrated sub-micromolar inhibitory activity against human norovirus RdRp. bohrium.com These findings highlight the potential for developing a diverse range of chemical scaffolds to target this critical viral enzyme.
Receptor Modulation Mechanisms
Interaction with β₂-adrenergic Agonist Receptors (related derivatives)
The β₂-adrenergic receptor is a key component of the sympathetic nervous system and is a well-established target for drugs used to treat asthma and other respiratory conditions. While direct studies on this compound's interaction with β₂-adrenergic receptors are limited, the broader class of sulfonamides has been extensively studied in medicinal chemistry.
The general structure of this compound, containing a sulfonamide linker between two phenyl rings, one of which is substituted with an acetamide group, provides a versatile scaffold. Derivatives of this compound, where the phenyl rings and the groups attached to the sulfonamide and acetamide moieties are modified, could potentially interact with a variety of biological targets, including G-protein coupled receptors like the β₂-adrenergic receptor. The specific nature of these interactions would be highly dependent on the three-dimensional structure of the derivative and its complementarity to the receptor's binding pocket.
Investigated Biological Activities
The this compound scaffold and its derivatives have been the subject of various biological investigations beyond specific enzyme inhibition or receptor modulation. The presence of the sulfonamide group, a well-known pharmacophore, has led to the exploration of these compounds for a range of activities.
Sulfonamides, as a class, are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. nih.gov While not all sulfonamides are potent antibacterial agents, this historical context often prompts the screening of novel sulfonamide-containing compounds for such activity.
Furthermore, the acetamide moiety is also a common feature in many clinically used drugs, contributing to a wide array of therapeutic effects. semanticscholar.org The combination of the acetamide and sulfonamide groups in a single molecule, as in this compound, creates a chemical entity with the potential for diverse biological activities. For instance, some acetamide-sulfonamide-containing scaffolds have been screened for urease inhibition. semanticscholar.org
The core structure of this compound serves as a versatile starting point for medicinal chemistry efforts. Modifications to the phenyl rings, the sulfonamide linkage, and the acetamide group can lead to derivatives with tailored biological activities. These activities are determined by the specific interactions of the molecule with its biological target, which are in turn governed by the compound's structural and electronic properties.
Antimicrobial Activities (Bacteriostatic Effects)
Derivatives of the N-phenylacetamide structure have been investigated for their potential as antimicrobial agents, with studies revealing notable bacteriostatic effects against various pathogens. Sulfonamides, a key feature of the core compound's structure, are a well-established class of antibiotics known for their bacteriostatic action, which arises from their ability to interfere with folic acid synthesis in bacteria. nih.gov
Research into specific derivatives has demonstrated a range of antibacterial activities. A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety showed promising in vitro antibacterial efficacy against several plant pathogenic bacteria. nih.govnih.gov These compounds were tested against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). nih.govnih.gov
Notably, compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a minimum 50% effective concentration (EC₅₀) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). nih.govnih.gov Further investigation through scanning electron microscopy revealed that this compound could cause the rupture of the bacterial cell membrane. nih.govnih.gov Other derivatives in the same series also showed significant activity. For instance, compound A4 demonstrated the best inhibitory effect on Xoc with an EC₅₀ of 194.9 µM and on Xac with an EC₅₀ of 281.2 µM. nih.gov Another study highlighted that N-(4-substituted phenyl) acetamide derivatives with a 1,3,4-oxadiazole (B1194373) moiety also demonstrated inhibitory activities against plant pathogenic bacteria. researchgate.net
Table 1: In Vitro Antibacterial Activity of N-phenylacetamide Derivatives
| Compound | Target Bacterium | EC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 | nih.govnih.gov |
| Compound A4 | Xanthomonas oryzae pv. oryzicola (Xoc) | 194.9 | nih.gov |
| Compound A4 | Xanthomonas axonopodis pv. citri (Xac) | 281.2 | nih.gov |
| Compound A6 | Xanthomonas oryzae pv. oryzae (Xoo) | 144.7 | nih.gov |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 230.5 | nih.govnih.gov |
| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 545.2 | nih.govnih.gov |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound and its analogs is an area of active investigation. The mechanism of action for related compounds is thought to involve the inhibition of specific enzymes that are key to inflammatory pathways. smolecule.com For example, a related molecule, N-(4-(N-methylsulfamoyl)phenyl)acetamide , has been studied for its potential as an anti-inflammatory agent. smolecule.com
Studies on other acetamide derivatives have explored their ability to modulate inflammatory responses in vitro. One key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production, a signaling molecule involved in inflammation. Research on certain acetamide derivatives demonstrated their ability to reduce NO production in lipopolysaccharide (LPS)-stimulated J774.A1 macrophage cells, suggesting a potential mechanism for their anti-inflammatory effects. nih.govresearchgate.net This inhibition of inflammatory mediators is a crucial aspect of their therapeutic potential.
Antioxidant Activities (Radical Scavenging and Superoxide (B77818) Dismutase)
Several studies have highlighted the antioxidant capabilities of acetamide derivatives, focusing on their ability to scavenge harmful free radicals. nih.govresearchgate.netresearchgate.net The antioxidant activity is a significant property, as oxidative stress is implicated in numerous diseases. The in vitro antioxidant potential of new acetamide derivatives has been evaluated using methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govresearchgate.net
In addition to direct radical scavenging, the effect of these compounds on cellular oxidative stress has been examined. Certain derivatives were tested for their ability to reduce the production of reactive oxygen species (ROS) in tert-butyl hydroperoxide (tBOH)-stimulated J774.A1 macrophages. nih.govresearchgate.net For instance, compounds 2-(4-aminophenyl)-N-(3,3-diphenylpropyl) acetamide (40007) and N-(3,3-diphenylpropyl)-2-(4-nitrophenyl) acetamide (40006) were evaluated for their effect on ROS production. researchgate.net This suggests a mechanism of cellular protection against oxidative damage. While radical scavenging and ROS reduction have been documented, specific studies detailing the interaction with or mimicry of superoxide dismutase (SOD) by this compound itself are not extensively detailed in the provided context.
Anticancer Potential
The anticancer potential of this compound derivatives has been explored through various in vitro studies against multiple human cancer cell lines. researchgate.netnih.govnih.gov A study involving a series of N-(Substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide derivatives showed moderate to good anticancer activity against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cell lines. researchgate.net Within this series, compounds 4d , 4k , and 4s were identified as particularly promising, exhibiting broad-spectrum effectiveness. researchgate.net The presence of substituents on the ortho and para positions of the phenyl rings was found to increase anticancer activity. researchgate.net
Another derivative, N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamide ( CL 259 ,763), demonstrated a unique mechanism of action as an immunomodulator. nih.gov It was found to induce a population of tumoricidal peritoneal macrophages in mice. nih.gov Furthermore, it enhanced the response of cytolytic T-lymphocytes (CTL) to tumor antigens, leading to significantly improved destruction of tumor cells. nih.gov This suggests that some derivatives may act not only by direct cytotoxicity but also by potentiating the host's immune response against cancer. nih.gov
Table 2: In Vitro Anticancer Activity (IC₅₀) of N-phenylacetamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 4d | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), Du-145 (Prostate) | Showed promising activity | researchgate.net |
| Compound 4k | HeLa (Cervical) | 1.92 - 2.52 | researchgate.net |
| Compound 4k | MCF-7 (Breast) | 2.12 - 2.52 | researchgate.net |
| Compound 4s | HeLa (Cervical) | 1.92 - 2.52 | researchgate.net |
| Compound 4s | MCF-7 (Breast) | 2.12 - 2.52 | researchgate.net |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 | nih.gov |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate) | 80 | nih.gov |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast) | 100 | nih.gov |
| Imatinib (Reference) | PC3 (Prostate) | 40 | nih.gov |
| Imatinib (Reference) | MCF-7 (Breast) | 98 | nih.gov |
Antiviral Potential
The N-phenylacetamide scaffold has also been utilized in the development of novel antiviral agents. A series of N-(4-substituted phenyl) acetamide derivatives containing a 1,3,4-oxadiazole moiety were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.net The results were favorable, with several compounds showing significant curative activities. researchgate.net
Specifically, compounds TC8 and TC20 from this series displayed the strongest curative effects against TMV, with half-maximal effective concentration (EC₅₀) values of 239.5 µg/mL and 236.2 µg/mL, respectively. researchgate.net This level of activity was comparable to that of the commercial antiviral agent ningnanmycin (B12329754) (EC₅₀ = 273.2 µg/mL). researchgate.net In a different study, other pyrazolo[3,4-b]pyridine derivatives showed inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net For example, compound 3f was active against MAY virus with an EC₅₀ of 2.2 µg/mL. researchgate.net These findings indicate that with appropriate structural modifications, N-phenylacetamide derivatives can serve as promising leads for the development of new antiviral therapies. researchgate.net
Table 3: Antiviral Activity of N-phenylacetamide Derivatives
| Compound | Virus | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| TC8 | Tobacco Mosaic Virus (TMV) | 239.5 | researchgate.net |
| TC20 | Tobacco Mosaic Virus (TMV) | 236.2 | researchgate.net |
| Ningnanmycin (Control) | Tobacco Mosaic Virus (TMV) | 273.2 | researchgate.net |
| Compound 2d | Herpes Simplex Virus type 1 (HSV-1) | 6.8 | researchgate.net |
| Compound 3f | Mayaro virus (MAY) | 2.2 | researchgate.net |
| Compound 3a | Vesicular Stomatitis Virus (VSV) | 4.8 | researchgate.net |
| Compound 3c | Vesicular Stomatitis Virus (VSV) | 0.52 | researchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Impact of Sulfonamide Moiety on Biological Activity
The sulfonamide group (-SO₂NH-) is a critical pharmacophore in a wide array of therapeutic agents, and its role in the biological activity of N-[4-(phenylsulfamoyl)phenyl]acetamide derivatives is paramount. nih.gov This moiety is a key structural component in various biologically active molecules, contributing to activities such as diuretic, anti-inflammatory, antibacterial, and enzyme inhibition. nih.gov
The sulfonamide linkage's ability to mimic the p-aminobenzoic acid (PABA) structure allows it to act as a competitive inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folate synthesis pathway. This mechanism is a cornerstone of the antibacterial action of sulfa drugs. The nitrogen and oxygen atoms of the sulfonamide group are crucial for forming hydrogen bonds with biological targets. nih.gov In the crystal structure of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, the sulfamoyl-N-H group participates in hydrogen bonding with the amide-oxygen, while a sulfamoyl-oxygen atom accepts a hydrogen bond from the amide-N-H. nih.gov This intricate network of hydrogen bonds plays a significant role in the molecule's crystal packing and its interaction with biological receptors.
Modifications to the sulfonamide nitrogen have been shown to modulate biological activity significantly. For instance, the substitution on the sulfonamide side with groups like methyl-diazine, acetyl, isoxazole, and thiazole (B1198619) has been explored. Studies on urease inhibition revealed that a thiazole-substituted sulfonamide linked to an ibuprofen-derived acetamide (B32628) showed potent activity. mdpi.com This highlights that the nature of the substituent on the sulfonamide nitrogen can drastically alter the inhibitory potential of the parent compound.
Influence of Acetamide Group Substitutions on Activity
The acetamide group (-NHCOCH₃) also plays a vital role in the biological profile of these compounds. It is a common feature in many clinically used drugs, contributing to their therapeutic effects in treating infections, convulsions, and allergies. nih.gov The acetamide moiety, like the sulfonamide group, is involved in crucial hydrogen bonding interactions that stabilize the binding of the molecule to its target. nih.gov
SAR studies have demonstrated that substitutions on the acetamide group can significantly impact biological activity. For example, in a series of acetamide-sulfonamide scaffolds, it was found that acetamide linked to phenyl-alkyl groups exhibited better urease inhibition activity than those linked to a fluoro-substituted biphenyl (B1667301) group. nih.govmdpi.com This suggests that the steric and electronic properties of the substituent on the acetamide side are critical for optimal interaction with the active site of the urease enzyme.
Furthermore, research on acetamide derivatives as antioxidant and anti-inflammatory agents has shown that modifications to the aromatic function attached to the amide group are possible, while the aromatic function connected to the alkyl chain should remain unchanged for better antioxidant activity. nih.gov For instance, one study highlighted that compound 40006 was more active than compound 30006, indicating the subtle yet significant impact of these substitutions. nih.gov
Role of Aromatic Ring Modifications and Linkers
Modifications to the two aromatic rings of the this compound scaffold and the linker connecting them are crucial for fine-tuning biological activity. The relative orientation of these rings, influenced by the central sulfonamide linker, can affect how the molecule fits into a receptor's binding pocket.
In the solid state, the conformation of these molecules can vary. For example, N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide adopts a twisted U-shaped conformation with a dihedral angle of 67.03° between the two benzene (B151609) rings. nih.gov In contrast, N-[4-(benzylsulfamoyl)phenyl]acetamide exhibits a folded conformation where the benzene rings are in close proximity, with a much smaller dihedral angle of 24.37°. researchgate.netnih.gov This conformational flexibility can be key to interacting with different biological targets.
The introduction of linkers and substituents on the aromatic rings has been a successful strategy for developing derivatives with enhanced activity. A study on acetamidosulfonamide derivatives found that an ethylene (B1197577) group connecting to a pyridine (B92270) ring resulted in significant antioxidant activities. researchgate.net Specifically, compounds with a longer ethylene linker between the amino and phenyl/pyridyl rings showed higher superoxide (B77818) dismutase (SOD) and radical scavenging activities compared to analogs with a shorter methylene (B1212753) linker. nih.gov
Substitutions on the phenyl ring of the acetamide portion have also been investigated. The synthesis of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives, where various substituted aromatic aldehydes were used, demonstrates a strategy to create chemical diversity for biological screening. researchgate.net Similarly, the introduction of a 4-arylthiazole moiety into the N-phenylacetamide scaffold has yielded compounds with promising antibacterial activity. mdpi.com
Correlation between Electronic Properties and Biological Effects
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and biological activity. These studies often focus on electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into a molecule's reactivity.
A QSAR study on acetamidosulfonamide derivatives as antioxidants developed models with high correlation coefficients for radical scavenging and SOD activities. researchgate.net This indicates a strong relationship between the structural features and the observed antioxidant effects. The models suggested that the introduction of electron-donating or withdrawing groups could be used to rationally design new sulfonamides with potentially enhanced antioxidant properties. researchgate.netnih.gov
Further computational analysis on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent, revealed that a small HOMO-LUMO energy gap is indicative of higher chemical reactivity. nih.gov This is a desirable trait for a drug molecule as it suggests a greater propensity to interact with its biological target. Density Functional Theory (DFT) calculations on N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide and its precursors also highlighted the importance of the energy gap in determining molecular stability and reactivity. orientjchem.orgresearchgate.net Molecules with a smaller energy gap were found to be more reactive. orientjchem.org
Hydrogen Bonding Contributions to Molecular Interactions
Hydrogen bonds are fundamental to the molecular interactions of this compound and its derivatives with their biological targets. The sulfonamide and acetamide moieties are rich in hydrogen bond donors (N-H) and acceptors (O=S=O, C=O), enabling them to form robust interactions within receptor binding sites.
Crystallographic studies provide direct evidence of these interactions. In N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, N-H···O hydrogen bonds create a supramolecular chain. nih.gov Similarly, in N-[4-(propylsulfamoyl)phenyl]acetamide, molecules are linked by N-H···O hydrogen bonds, forming chains and rings. nih.gov For N-[4-(benzylsulfamoyl)phenyl]acetamide, N-H···O hydrogen bonds lead to the formation of two-dimensional arrays. researchgate.netnih.gov In the crystal structure of N-(4-sulfamoylphenyl)acetamide, amine-amide N-H···O interactions result in supramolecular tubes, which are further connected by amide-sulfonamide N-H···O hydrogen bonds to form a three-dimensional architecture. researchgate.net These recurring hydrogen bonding patterns underscore their importance in molecular recognition and assembly.
Computational Approaches in SAR and QSAR Studies
Computational methods are invaluable tools in modern drug discovery, providing insights into SAR and QSAR that are often difficult to obtain through experimental means alone.
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to estimate the binding affinity and to understand the molecular interactions at the active site.
Docking studies on acetamide-sulfonamide scaffolds as urease inhibitors have helped to visualize the binding modes of these compounds. mdpi.com For example, a potent inhibitor was shown to form three hydrogen bonds with key amino acid residues (Ala440, His593, and Arg609) in the active site of the enzyme, along with a pi-sulfur bond and hydrophobic interactions. mdpi.com These simulations provide a rational basis for the observed inhibitory activity and guide the design of new, more potent inhibitors.
In another study, docking simulations of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide with the O-acetyl-serine-sulfhydrylase (OASS) enzyme of Entamoeba histolytica were performed to understand its anti-amoebic activity. nih.gov The results indicated that the title molecule could act as a lead compound for inhibiting the growth of the parasite. nih.gov Similarly, the docking of organoselenium compounds, including an acetamide derivative, with bacterial proteins from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis revealed effective hydrogen bond interactions with the target proteins, suggesting a strong potential for antibacterial activity. orientjchem.orgresearchgate.net
The following table provides an overview of the key structural modifications and their impact on the biological activity of this compound derivatives.
| Compound/Derivative | Structural Modification | Observed Biological Activity/Finding | Reference |
| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | Methyl group on the phenylsulfamoyl ring | Forms a twisted U-shaped conformation with extensive N-H···O hydrogen bonding. | nih.gov |
| N-[4-(propylsulfamoyl)phenyl]acetamide | Propyl group on the sulfonamide nitrogen | Molecules are linked by N-H···O hydrogen bonds, forming chains and rings. | nih.gov |
| Acetamide-sulfonamide with thiazole substituent | Thiazole on the sulfonamide and ibuprofen (B1674241) on the acetamide | Potent urease inhibition. | mdpi.com |
| N-[4-(benzylsulfamoyl)phenyl]acetamide | Benzyl group on the sulfonamide nitrogen | Adopts a folded conformation with a small dihedral angle between the aromatic rings. | researchgate.netnih.gov |
| Acetamidosulfonamide with ethylene-pyridine linker | Ethylene linker to a pyridine ring | Significant antioxidant activity. | researchgate.netnih.gov |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | Pyrazolopyrimidine substituent | Potential anti-amoebic agent with a small HOMO-LUMO gap indicating high reactivity. | nih.gov |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | Organoselenium derivative | Predicted to have strong antibacterial activity based on docking studies. | orientjchem.orgresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. For derivatives of acetamide and sulfonamide, including structures related to this compound, QSAR studies have been developed to understand and predict their therapeutic potential.
In a study focused on acetamidosulfonamide derivatives, a QSAR model was constructed to correlate the structural features of sixteen compounds with their antioxidant activities, specifically radical scavenging and superoxide dismutase (SOD) activities. researchgate.net The models were developed using multiple linear regression, yielding statistically significant correlations. For the radical scavenging activity (RSA) and SOD activity, the constructed QSAR models showed high correlation coefficients (Q² LOO-CV) of 0.9708 and 0.8753, respectively. researchgate.net The low root mean square error (RMSE LOO-CV) values of 0.5105 for RSA and 1.3571 for SOD activities further validated the predictive power of these models. researchgate.net These findings suggest that such models can be effectively used for the rational design of new, more potent antioxidant sulfonamides. researchgate.net
Another research effort focused on isatin (B1672199) N-phenylacetamide based sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov A 2D-QSAR study was conducted to elucidate the structural requirements for potent inhibitory activity. The study aimed to develop predictive models for the inhibition of four different isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov Such models are crucial for designing selective inhibitors, which is a key goal in developing drugs for conditions like glaucoma, epilepsy, and cancer. nih.gov
Similarly, QSAR studies on fluorovinyloxyacetamides as herbicides have demonstrated that molecular descriptors such as the dipole moment, radius of gyration, and logP are critical in determining their biological activity. researchgate.net While the specific compound is different, the methodology highlights the common approach of using calculated molecular descriptors to build predictive models for acetamide-containing structures. researchgate.netnih.govresearchgate.net
Table 1: QSAR Model Validation Statistics for Acetamidosulfonamide Derivatives researchgate.net
| Activity | Q² LOO-CV | RMSE LOO-CV |
|---|---|---|
| Radical Scavenging Activity (RSA) | 0.9708 | 0.5105 |
| Superoxide Dismutase (SOD) Activity | 0.8753 | 1.3571 |
Geometry Optimization and Molecular Mechanics Calculations
The three-dimensional conformation of a molecule is critical to its biological activity. Geometry optimization and molecular mechanics calculations are performed to determine the most stable conformation (lowest energy state) of a compound. These computational methods are often validated against experimental data from techniques like X-ray crystallography.
For N-[4-(benzylsulfamoyl)phenyl]acetamide, a closely related derivative, single-crystal X-ray diffraction studies have provided precise geometric data. researchgate.netresearchgate.net The analysis revealed a folded conformation where the two benzene rings are in close proximity, with a centroid-centroid distance of 4.0357 (12) Å and a dihedral angle between them of 24.37 (10)°. researchgate.netresearchgate.net The amide group was found to be nearly coplanar with the benzene ring to which it is attached, indicated by a C—C—N—C torsion angle of 11.1 (3)°. researchgate.netresearchgate.net The crystal packing is stabilized by N—H⋯O hydrogen bonds, forming two-dimensional arrays. researchgate.netresearchgate.net
In another related structure, N-[4-(propylsulfamoyl)phenyl]acetamide, the sulfur atom exhibits a distorted tetrahedral geometry. nih.gov The dihedral angles between the benzene ring and its propylsulfonamide and acetamide substituents are 71.8 (2)° and 5.8 (1)°, respectively. nih.gov The C-bound hydrogen atoms in these structural studies are often geometrically placed and refined using a riding model. researchgate.netnih.gov
These experimental structures provide a solid foundation for computational studies. Geometry optimization of this compound and its derivatives is typically performed using semi-empirical methods like AM1 or more advanced ab initio calculations to find the minimum energy conformation. researchgate.netresearchgate.net These optimized geometries are then used as the starting point for further analysis, such as molecular docking and the calculation of QSAR descriptors. researchgate.netresearchgate.net
Table 2: Crystallographic Data for N-[4-(benzylsulfamoyl)phenyl]acetamide researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C15H16N2O3S |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 9.0646 (9) |
| b (Å) | 13.6888 (14) |
| c (Å) | 12.1651 (12) |
| β (°) | 98.635 (5) |
| Volume (ų) | 1492.4 (3) |
| Centroid-Centroid Distance (Å) | 4.0357 (12) |
| Dihedral Angle between Rings (°) | 24.37 (10) |
Prediction of Interaction with Specific Enzyme Active Sites
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial for understanding how a compound like this compound might interact with a specific enzyme active site, providing insights into its mechanism of action.
Derivatives of this compound have been investigated as inhibitors of several enzymes. For instance, isatin N-phenylacetamide based sulfonamides were synthesized and evaluated as inhibitors of human carbonic anhydrases (CAs). nih.gov Molecular docking studies were performed to predict the binding modes of the most potent compounds within the active sites of hCA I, II, IX, and XII. nih.gov The primary interaction for sulfonamide-based inhibitors involves the coordination of the sulfonamide moiety's deprotonated nitrogen atom with the zinc ion (Zn²⁺) located in the enzyme's active site. nih.gov The "tail approach" in drug design, which involves modifying parts of the molecule that extend out from the core binding motif, was used to explore interactions with residues at the entrance of the active site to enhance potency and selectivity. nih.gov
In a different context, this compound derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov A high-throughput screening campaign identified this structural class, and subsequent optimization led to the discovery of highly potent mGlu4 PAMs. nih.gov The structure-activity relationship (SAR) analysis revealed that substitutions on the phenylacetamide and sulfonamide portions of the molecule significantly impact potency. nih.gov For example, changing a 2-furyl amide to a 2-pyridyl amide resulted in a 30-fold increase in potency. nih.gov This suggests specific interactions with an allosteric binding site on the mGlu4 receptor, distinct from the glutamate binding site. nih.gov
Furthermore, acetamide-sulfonamide conjugates have been studied as urease inhibitors. nih.govsemanticscholar.org Molecular docking simulations of these compounds with the urease enzyme active site showed that they can interact with the nickel ions essential for catalysis, often through hydrogen bonds and hydrophobic interactions, thereby disrupting the enzyme's function. nih.govsemanticscholar.org
These studies collectively demonstrate that the this compound scaffold can be tailored to interact with a variety of enzyme active sites, including metalloenzymes like carbonic anhydrase and urease, as well as G-protein coupled receptors like mGlu4. nih.govnih.govnih.gov
Analytical and Spectroscopic Characterization Methods in Research
Spectroscopic Techniques for Structural Elucidation
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the N-[4-(phenylsulfamoyl)phenyl]acetamide molecule. The vibrational frequencies of specific bonds are detected, providing a molecular fingerprint. For instance, the presence of N-H, C=O, SO2, and aromatic C-H bonds can be confirmed by their characteristic absorption bands. In one study, the FT-IR spectrum (KBr) of a related compound, N-[4-(N-2,6-Dimethylphenylsulfamoyl)phenyl]acetamide, showed significant peaks at 3000 cm⁻¹ (C-H aromatic stretching), 1675 cm⁻¹ (C=O stretching), and 1312 cm⁻¹ (-SO₂ stretching) researchgate.net.
Table 1: Key FT-IR Spectral Data for a Derivative of this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3000 | Stretching |
| Carbonyl (C=O) | 1675 | Stretching |
Note: Data is for the derivative N-[4-(N-2,6-Dimethylphenylsulfamoyl)phenyl]acetamide as a representative example.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a study of this compound, the ¹H-NMR spectrum (300 MHz, CDCl₃) showed distinct signals corresponding to the different protons in the molecule researchgate.net. The aromatic protons of the two phenyl rings typically appear as multiplets in the downfield region (around 7.00-7.80 ppm), while the methyl protons of the acetamide (B32628) group appear as a singlet in the upfield region (around 2.10 ppm) researchgate.net.
¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. Although specific ¹³C NMR data for this compound is not detailed in the provided search results, data for a similar compound, N-[4-(2-bromo-phenylsulfamoyl)-phenyl]-acetamide, is available and indicates the expected chemical shifts for the various carbon atoms in the aromatic rings and the acetamide group.
Table 2: Representative ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ/ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.00 (m, 5H, H-2 to H-6) | Multiplet |
Source: Adapted from spectral data for N-[4-(N-Phenylsulfamoyl)phenyl]acetamide researchgate.net.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which further confirms its identity.
Electron Ionization Mass Spectrometry (EIMS) of this compound reveals a molecular ion peak [M]⁺ at m/z 290, which corresponds to its molecular weight researchgate.net. The fragmentation pattern provides additional structural information. Key fragments observed include a peak at m/z 226, corresponding to the loss of the SO₂NH fragment, and a peak at m/z 92, which can be attributed to the phenylamine cation researchgate.net.
Table 3: Key Mass Spectrometry (EIMS) Data for this compound
| m/z | Ion |
|---|---|
| 290 | [M]⁺ |
| 226 | [M - SO₂NH]⁺ |
| 92 | [C₆H₅NH]⁺ |
| 78 | [C₆H₆]⁺ |
Source: Adapted from fragmentation data for N-[4-(N-Phenylsulfamoyl)phenyl]acetamide researchgate.net.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for purifying the final product.
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions. In the synthesis of this compound and its derivatives, TLC is used to track the consumption of the starting materials (e.g., 4-acetamidobenzenesulfonyl chloride and an appropriate amine) and the formation of the product researchgate.netnih.gov. The purity of the final product can also be initially assessed by the presence of a single spot on the TLC plate. A common eluting system used for this class of compounds is a mixture of chloroform and methanol nih.gov.
For the purification of this compound on a larger scale and to achieve high purity, column chromatography is often employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted with a mobile phase. For a similar compound, silica gel chromatography using a hexane/ethyl acetate mixture as the eluent was reported to achieve a purity of 99% smolecule.com. The fractions are typically collected and analyzed by TLC to identify those containing the pure product.
X-ray Crystallography for Solid-State Structure Determination
The definitive solid-state structure of this compound was established through single-crystal X-ray diffraction analysis. This powerful technique provides unambiguous information about the spatial arrangement of atoms within a crystalline solid.
The crystallographic investigation revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were determined to be a = 10.496(5) Å, b = 13.568(5) Å, and c = 10.597(5) Å, with a β angle of 115.15(3)°. The volume of the unit cell was calculated to be 1364.1(10) ų. These parameters are crucial for understanding the packing of the molecules in the crystal.
The study of the molecular conformation shows that the two benzene (B151609) rings of the molecule are not coplanar. The dihedral angle between the phenyl ring of the acetamide moiety and the phenyl ring of the sulfonamide group is a significant feature of its three-dimensional structure. The crystal packing is characterized by a network of intermolecular hydrogen bonds, which play a vital role in stabilizing the crystal lattice.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| CCDC Number | 947893 |
| Empirical formula | C₁₄H₁₄N₂O₃S |
| Formula weight | 290.34 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.496(5) |
| b (Å) | 13.568(5) |
| c (Å) | 10.597(5) |
| β (°) | 115.15(3) |
| Volume (ų) | 1364.1(10) |
Elemental Analysis for Composition Verification
To confirm the elemental composition of this compound, elemental analysis was performed. This analytical technique determines the mass percentages of the constituent elements in a sample. The experimentally determined values are then compared with the theoretically calculated percentages based on the compound's molecular formula (C₁₄H₁₄N₂O₃S).
The theoretical elemental composition of this compound is as follows: Carbon (C) 57.92%, Hydrogen (H) 4.86%, Nitrogen (N) 9.65%, and Sulfur (S) 11.05%. While specific experimental results from the primary crystallographic study are not publicly available, it is a standard practice in chemical synthesis and characterization to perform this analysis. The close agreement between experimental and theoretical values is a critical criterion for verifying the purity and confirming the identity of a synthesized compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 57.92 |
| Hydrogen | H | 4.86 |
| Nitrogen | N | 9.65 |
| Sulfur | S | 11.05 |
Research Applications and Future Directions
Utilization as Building Blocks in Complex Organic Synthesis
N-[4-(phenylsulfamoyl)phenyl]acetamide serves as a valuable starting material or intermediate in the synthesis of more complex molecules. Its core structure, composed of a sulfonamide backbone, is a key feature in a variety of biologically active compounds. The synthesis of derivatives often begins with a reaction between 4-acetamidobenzenesulfonyl chloride and various primary or secondary amines. researchgate.net This straightforward synthetic route allows for the introduction of diverse substituents, leading to the creation of a library of related compounds.
For instance, reacting 4-acetamidobenzenesulfonyl chloride with different alkyl, aralkyl, or aryl amines in a basic aqueous solution yields a range of N-[4-(N-substituted-sulfamoyl)phenyl]acetamides. researchgate.net This method provides a reliable way to generate structural diversity for further investigation. The parent compound's structure has also been confirmed through crystallographic studies, providing precise data on bond lengths and angles that are crucial for designing synthetic pathways. nih.gov
Development of Novel Research Probes for Biological Targets
The this compound scaffold is instrumental in developing probes to investigate biological systems. By modifying its structure, researchers can create molecules that interact with specific biological targets, such as enzymes. For example, derivatives of this compound have been synthesized and evaluated as inhibitors of α-chymotrypsin, a digestive enzyme. researchgate.net
The development of such probes allows for the exploration of enzyme active sites and the mechanisms of inhibition. The acetamido and phenylsulfamoyl groups can be systematically altered to fine-tune the molecule's affinity and selectivity for its target. This makes this compound a valuable starting point for creating chemical tools tailored for specific biological questions.
Exploration in Chemical Biology and Mechanistic Studies
In the field of chemical biology, derivatives of this compound are employed to study biological processes at a molecular level. The investigation of its derivatives as enzyme inhibitors provides insights into enzyme structure and function. researchgate.net For example, studies on how different substituted sulfamoylacetamides inhibit α-chymotrypsin help to elucidate the structural requirements for binding to the enzyme's active site. researchgate.net
The synthesis of related structures, such as N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide, and their characterization through techniques like X-ray crystallography, reveal detailed information about their three-dimensional conformations. nih.gov This structural data is vital for understanding how these molecules interact with biological macromolecules and for elucidating their mechanism of action. Further, compounds like N-(4-Formylphenyl)acetamide, a related aldehyde derivative, are used as reagents in biochemical assays, highlighting the utility of this chemical class in broader life science research. medchemexpress.com
Potential for Lead Compound Identification and Optimization in Preclinical Research
The this compound framework has shown promise as a source of lead compounds for drug discovery. A lead compound is a chemical starting point for the development of new drugs. Derivatives of this molecule have been investigated for various potential therapeutic applications.
A study on N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety demonstrated their potential as antibacterial agents against plant pathogens like Xanthomonas oryzae. nih.gov Another compound from this series also showed significant nematicidal activity against Meloidogyne incognita. nih.gov These findings underscore the potential of this chemical scaffold in developing new agricultural and therapeutic agents. The ability to systematically modify the structure allows for optimization of activity and other pharmaceutically relevant properties in the early stages of preclinical research.
Considerations for Derivatization Towards Enhanced Potency and Selectivity
A key aspect of utilizing this compound in research is the potential for derivatization to improve biological activity. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological effect, are crucial in this process. For example, in the development of α-chymotrypsin inhibitors, various substitutions on the amine of the sulfonamide group led to compounds with moderate inhibitory activity. researchgate.net
Similarly, for antibacterial N-phenylacetamide derivatives, the introduction of different substituents on the arylthiazole ring resulted in varying levels of efficacy. nih.gov The compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide was identified as having superior activity compared to commercial standards, demonstrating that specific modifications can significantly enhance potency. nih.gov Future efforts will likely focus on further refining these structures to achieve even greater potency and selectivity for their intended biological targets.
Integration of Computational and Experimental Approaches in Future Research
The advancement of research on this compound and its derivatives will increasingly rely on the synergy between computational modeling and experimental validation. Computational techniques, such as Density Functional Theory (DFT), can predict molecular structures, properties, and interactions, guiding the design of new compounds.
Experimental methods like single-crystal X-ray diffraction provide precise structural data that can be used to validate and refine computational models. nih.gov For instance, the crystal structure of N-[4-(Propylsulfamoyl)phenyl]acetamide has been determined, revealing details of its molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov This interplay between in silico and experimental work accelerates the cycle of design, synthesis, and testing, facilitating the development of molecules with desired properties more efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
